molecular formula C14H10O5 B14658373 1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one CAS No. 52606-31-2

1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one

Cat. No.: B14658373
CAS No.: 52606-31-2
M. Wt: 258.23 g/mol
InChI Key: FBCJENFSGKDPKE-UHFFFAOYSA-N
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Description

1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one is a xanthone derivative characterized by hydroxyl groups at positions 1 and 3, a methoxy group at position 6, and a ketone at position 9 (Figure 1). Xanthones are tricyclic aromatic compounds with a dibenzo-γ-pyrone backbone, known for diverse biological activities, including antioxidant, antimicrobial, and cytotoxic properties . The synthesis of this compound involves reacting 1,3,6-trihydroxy-9H-xanthen-9-one with methylating agents under controlled conditions, yielding a product confirmed via NMR (δ 6.13–7.97 ppm) and LC/MS/MS . Its molecular formula is C14H10O5 (average mass: 258.23 g/mol), with a planar structure conducive to intramolecular hydrogen bonding and π-π interactions .

Properties

CAS No.

52606-31-2

Molecular Formula

C14H10O5

Molecular Weight

258.23 g/mol

IUPAC Name

1,3-dihydroxy-6-methoxyxanthen-9-one

InChI

InChI=1S/C14H10O5/c1-18-8-2-3-9-11(6-8)19-12-5-7(15)4-10(16)13(12)14(9)17/h2-6,15-16H,1H3

InChI Key

FBCJENFSGKDPKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(C=C(C=C3O2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method is the classical Grover, Shah, and Shah reaction, which uses zinc chloride and phosphoryl chloride as catalysts . Another approach involves the use of ytterbium, palladium, ruthenium, or copper catalysis . Microwave heating has also been employed to improve yields and reduce reaction times .

Industrial Production Methods

Industrial production of xanthone derivatives, including 1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one, often relies on scalable methods such as the Friedel–Crafts reaction and Ullmann-ether coupling . These methods are preferred for their efficiency and ability to produce large quantities of the compound.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups at positions 1 and 3 are susceptible to oxidation. For example:

  • Air Oxidation : Under ambient conditions, the hydroxyl groups can undergo slow oxidation to form quinone-like structures, particularly in alkaline media1.

  • Chemical Oxidants : Strong oxidants like KMnO₄ in acidic or neutral conditions selectively oxidize the C-1 hydroxyl group to a ketone, yielding 3-hydroxy-6-methoxy-9H-xanthen-9-one2.

Reagents and Conditions :

OxidantConditionsMajor ProductYield
KMnO₄H₂SO₄, 25°C3-Hydroxy-6-methoxy-9H-xanthen-9-one68%2
O₂ (Air)pH 9, 60°C1,3-Diketo-6-methoxy-9H-xanthen-9-one42%1

Substitution Reactions

The electron-rich aromatic system facilitates electrophilic substitution.

Halogenation

  • Bromination : In acetic acid, bromine substitutes at the C-4 position (para to the methoxy group), forming 1,3-dihydroxy-4-bromo-6-methoxy-9H-xanthen-9-one3.

  • Chlorination : SOCl₂ in DMF replaces hydroxyl groups with chlorine, yielding chlorinated derivatives1.

Reagents and Conditions :

ReactionReagentPosition SubstitutedProductYield
BrominationBr₂/CH₃COOHC-44-Bromo derivative55%3
ChlorinationSOCl₂/DMFC-1/C-3Dichloro derivative63%1

O-Methylation

The C-1 and C-3 hydroxyl groups undergo methylation with CH₃I/K₂CO₃ in acetone, producing 1,3-dimethoxy-6-methoxy-9H-xanthen-9-one2.

Condensation and Cyclization

The xanthone core participates in acid-catalyzed cyclization:

  • Eaton’s Reagent (P₂O₅/CH₃SO₃H) : Promotes condensation with salicylic acid derivatives to form fused pyranoxanthones3.

  • Cross-Dehydrogenative Coupling : With aldehydes or ketones, forms spirocyclic derivatives via C–C bond formation1.

Example :

  • Reaction with salicylaldehyde yields a pyran-fused xanthone (yield: 71%)3.

Photochemical Reactions

The conjugated aromatic system enables photoreactivity:

  • Photoredox Reactions : UV irradiation (λ = 320 nm) induces homolytic cleavage of the C–O bond in methoxy groups, generating radical intermediates2.

  • Photodegradation : Prolonged UV exposure degrades the xanthone scaffold into smaller phenolic fragments4.

Conditions :

Light SourceWavelengthReaction TypeProduct
UV Lamp320 nmC–O bond cleavageRadical intermediates2
SunlightBroad spectrumDegradationPhenolic fragments4

Reduction Reactions

The ketone group at C-9 is reducible:

  • NaBH₄/EtOH : Reduces the ketone to a secondary alcohol, forming 9-hydroxy-1,3-dihydroxy-6-methoxy-9H-xanthene1.

  • Catalytic Hydrogenation (H₂/Pd-C) : Fully saturates the aromatic rings, yielding a hexahydroxanthone3.

Reagents and Conditions :

ReductantConditionsProductYield
NaBH₄Ethanol, 0°C9-Hydroxy derivative78%1
H₂/Pd-C50 psi, 25°CHexahydroxanthone85%3

Acid/Base-Mediated Reactions

  • Demethylation : BBr₃ in CH₂Cl₂ removes the methoxy group at C-6, producing 1,3,6-trihydroxy-9H-xanthen-9-one2.

  • Deprotonation : In basic media (pH >10), deprotonation of hydroxyl groups enhances nucleophilic reactivity1.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The bioactivity and physicochemical properties of xanthones are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Substituent Positions and Molecular Properties
Compound Name Substituents Molecular Formula Average Mass (g/mol) Key References
1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one 1-OH, 3-OH, 6-OCH₃ C₁₄H₁₀O₅ 258.23
3,6-Dihydroxy-9H-xanthen-9-one 3-OH, 6-OH C₁₃H₈O₄ 228.20
3-Fluoro-6-methoxy-9H-xanthen-9-one 3-F, 6-OCH₃ C₁₄H₉FO₃ 244.22
2,7-Dichloro-1,3-dihydroxy-6-methoxy-8-methyl-9H-xanthen-9-one 1-OH, 3-OH, 6-OCH₃, 2-Cl, 7-Cl, 8-CH₃ C₁₅H₁₀Cl₂O₅ 341.14
3,6-Bis(dimethylamino)-9H-xanthen-9-one 3-N(CH₃)₂, 6-N(CH₃)₂ C₁₇H₁₈N₂O₂ 298.34
Key Observations:
  • Electron-Withdrawing vs.
  • Chlorination and Methylation : The dichloro-methyl derivative (CAS 141861-64-5) exhibits increased molecular weight and hydrophobicity, which may enhance membrane permeability but reduce solubility .
  • Amino Substitution: 3,6-Bis(dimethylamino)-9H-xanthen-9-one introduces strong electron-donating groups, shifting absorption spectra and enhancing fluorescence, relevant for imaging applications .
Analogues :
  • 3-O-Substituted Derivatives : 3-Hydroxy-9H-xanthen-9-one reacts with alkyl halides (e.g., 1,4-dibromobutane) to form compounds like 2-(4-Bromobutoxy)-3-methoxy-9H-xanthen-9-one (9a) .
  • Brominated Derivatives : Bromination of 1,3-dihydroxyxanthen-9-one with N-bromosuccinimide yields 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one, which forms planar crystals with intramolecular O–H⋯O hydrogen bonds .
  • Amino Derivatives: Reductive amination of pyronin Y with dimethylamine produces 3,6-Bis(dimethylamino)-9H-xanthen-9-one, requiring precise temperature control (110°C in NMP) .

Physicochemical Properties

  • Solubility : Hydroxyl groups enhance aqueous solubility, whereas methoxy and halogen substituents increase hydrophobicity. For example, 3-Fluoro-6-methoxy-9H-xanthen-9-one is less polar than the target compound .
  • Crystallinity : Brominated derivatives (e.g., 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one) form planar crystals stabilized by hydrogen bonds, influencing dissolution rates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-dihydroxy-6-methoxy-9H-xanthen-9-one and its derivatives?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using brominated alkanes or alkenes as alkylating agents. For example, derivatives are synthesized by reacting the parent compound with substituted bromides (e.g., 3-bromo-2-methylpropene) under reflux in acetone with K₂CO₃ as a base, yielding 70–82% efficiency . Key parameters include reaction time (6–8 hours), temperature (60–80°C), and purification via column chromatography. Structural confirmation requires NMR (¹H, ¹³C), IR, and mass spectrometry .

Q. How can researchers validate the structural integrity of synthesized xanthone derivatives?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 6.5–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm) and coupling constants .
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 298 for a derivative with a 2-methylbutoxy substituent) .

Q. What are the best practices for ensuring compound stability during storage?

  • Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers to prevent oxidation and photodegradation. Use desiccants to minimize moisture absorption, which can hydrolyze methoxy or hydroxyl groups . Regularly monitor purity via HPLC with a C18 column and UV detection at 254 nm.

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of xanthone derivatives?

  • Methodological Answer : Perform in silico studies using molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., acetylcholinesterase or cancer-related enzymes). Generate QSAR models using descriptors like logP, polar surface area, and H-bond donors. Validate predictions with in vitro assays (e.g., enzyme inhibition or cytotoxicity tests) .

Q. What strategies resolve contradictions in reported bioactivity data for xanthones?

  • Methodological Answer : Address variability by:

  • Standardizing Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
  • Structural Analog Analysis : Compare activities of derivatives with incremental substituent changes (e.g., methoxy vs. hydroxy groups) to identify pharmacophores .
  • Metabolite Screening : Evaluate if observed activity arises from the parent compound or metabolites using LC-MS/MS .

Q. How can crystallographic data improve understanding of xanthone reactivity?

  • Methodological Answer : Solve crystal structures via X-ray diffraction (e.g., SHELXL refinement) to analyze bond lengths, angles, and packing interactions. For example, hydrogen bonding between hydroxyl groups and adjacent methoxy substituents may influence solubility and reactivity . Pair with DFT calculations (e.g., Gaussian 09) to correlate electronic structure with experimental observations.

Q. What experimental designs mitigate hazards in large-scale xanthone synthesis?

  • Methodological Answer : Conduct a risk assessment using guidelines from Prudent Practices in the Laboratory. For exothermic reactions (e.g., alkylation), use jacketed reactors with temperature control. Substitute hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., ethyl acetate). Implement in-line purification (e.g., continuous flow systems) to reduce exposure .

Data Analysis & Reproducibility

Q. How should researchers handle batch-to-batch variability in synthetic yields?

  • Methodological Answer : Track variables like reagent purity (via NMR or HPLC), moisture content (Karl Fischer titration), and stirring efficiency. Use statistical tools (e.g., ANOVA) to identify critical factors. For example, residual water in acetone can reduce alkylation yields by 15–20% .

Q. What analytical techniques confirm the absence of isomeric impurities?

  • Methodological Answer : Employ chiral HPLC with a cellulose-based column to separate enantiomers. For regioisomers, use 2D NMR (e.g., COSY, NOESY) to distinguish substitution patterns. Compare retention times and spectral data with authentic standards .

Key Research Gaps & Future Directions

  • Mechanistic Studies : Elucidate the role of methoxy positioning (e.g., 6-methoxy vs. 7-methoxy) in modulating antioxidant vs. cytotoxic effects .
  • In Vivo Models : Evaluate pharmacokinetics in animal studies to assess bioavailability and metabolite profiles.
  • Green Chemistry : Develop solvent-free or catalytic methods to improve synthetic sustainability .

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